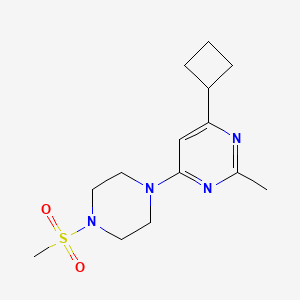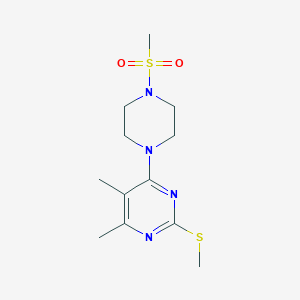![molecular formula C15H22N6OS2 B6441826 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine CAS No. 2549010-86-6](/img/structure/B6441826.png)
4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a complex organic compound often studied for its potential applications in various scientific and industrial fields. Its intricate structure suggests versatility in chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the formation of intermediate compounds that can then be coupled through specific reactions. The first step often includes the preparation of the thiadiazole ring, followed by piperazine and pyrimidine ring formation.
Key reaction conditions include:
Using anhydrous solvents to prevent hydrolysis.
Controlling temperature to manage reaction kinetics and prevent unwanted side reactions.
Employing catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is crucial. This often involves using flow chemistry techniques to ensure consistent reaction conditions and scaling up the processes used in laboratory synthesis with appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine can undergo a variety of chemical reactions, including:
Oxidation: Where the sulfur or nitrogen atoms can be targeted to form sulfoxides or N-oxides.
Reduction: Typically reducing the thiadiazole or pyrimidine rings.
Substitution: Functional groups on the pyrimidine ring or piperazine can be substituted via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Utilizing reagents such as alkyl halides or acyl chlorides under conditions that promote substitution reactions, like in the presence of a base or acid catalyst.
Major Products
Major products formed from these reactions include substituted thiadiazole derivatives, oxidized forms of the pyrimidine and thiadiazole rings, and various functionalized derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material for synthesizing various heterocyclic compounds, which have broad applications in material science and catalysis.
Biology
In biological studies, derivatives of this compound are investigated for their potential bioactivity, including antimicrobial, antiviral, and anticancer properties. They are often tested for interactions with specific enzymes or receptors in vitro and in vivo.
Medicine
The compound's analogs are explored in medicinal chemistry for developing new therapeutic agents. They have been studied for their potential in treating diseases like cancer, bacterial infections, and inflammatory conditions.
Industry
In industrial applications, these compounds are used in the development of new materials with specific properties, such as corrosion inhibitors, polymers, and dyes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine often involves interaction with nucleophilic sites in biological molecules. It can act by inhibiting enzyme activities, binding to DNA, or interacting with cellular receptors, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-{4-[3-(chloromethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
4-{4-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Highlighting Uniqueness
Compared to similar compounds, 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is unique due to its methoxymethyl group, which can impact its solubility, reactivity, and bioavailability. The presence of this group can alter how the compound interacts with enzymes or cellular receptors, potentially enhancing its bioactivity and making it a promising candidate in drug development.
There you have it—a detailed dive into the world of this compound. Hope this was as intriguing to read as it was to compile. Anything else you'd like to explore?
Properties
IUPAC Name |
5-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS2/c1-10-11(2)16-14(23-4)18-13(10)20-5-7-21(8-6-20)15-17-12(9-22-3)19-24-15/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDQMWYQWURKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)COC)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441743.png)
![4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441755.png)
![4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441764.png)


![4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441779.png)
![4'-methyl-8-[2-(methylsulfanyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441787.png)
![5-fluoro-6-methyl-2-[methyl({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B6441793.png)
![4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441807.png)
![2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6441813.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441821.png)
![5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441829.png)
![5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441835.png)
![4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441848.png)
